molecular formula C20H21FO3 B11461181 (2E)-3-[3-ethoxy-4-(propan-2-yloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one

(2E)-3-[3-ethoxy-4-(propan-2-yloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B11461181
M. Wt: 328.4 g/mol
InChI Key: VGKZDJLRQAFVBK-VZUCSPMQSA-N
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Description

(2E)-3-[3-ethoxy-4-(propan-2-yloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of ethoxy and propan-2-yloxy substituents on one phenyl ring and a fluorine atom on the other phenyl ring. Chalcones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[3-ethoxy-4-(propan-2-yloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone derivative and a benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or column chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can lead to the formation of saturated ketones or alcohols.

    Substitution: The ethoxy and propan-2-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of (2E)-3-[3-ethoxy-4-(propan-2-yloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. For example, it can inhibit the activity of certain kinases or transcription factors, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

(2E)-3-[3-ethoxy-4-(propan-2-yloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

    Similar Compounds: (2E)-1-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, (2E)-1-(4-fluorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one.

    Uniqueness: The presence of ethoxy and propan-2-yloxy groups, along with the fluorine atom, imparts unique chemical and biological properties to the compound. These substituents can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C20H21FO3

Molecular Weight

328.4 g/mol

IUPAC Name

(E)-3-(3-ethoxy-4-propan-2-yloxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C20H21FO3/c1-4-23-20-13-15(6-12-19(20)24-14(2)3)5-11-18(22)16-7-9-17(21)10-8-16/h5-14H,4H2,1-3H3/b11-5+

InChI Key

VGKZDJLRQAFVBK-VZUCSPMQSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)OC(C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)F)OC(C)C

Origin of Product

United States

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